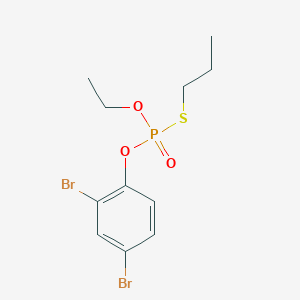

O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate

Description

O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate is an organophosphate compound characterized by a phosphorothioate core with substituents including a 2,4-dibromophenyl group, an ethyl group, and a propyl thiolate moiety. Organophosphates of this class are primarily used as insecticides or acaricides, leveraging their ability to inhibit acetylcholinesterase in target pests .

Key physicochemical attributes inferred from analogs include:

- Molecular formula: C11H14Br2O3PS (inferred from structural analogs like O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate, which has a molecular formula of C11H14Br2ClO3PS ).

- Stability: Likely resistant to hydrolysis and photolysis due to bromine’s electron-withdrawing effects, though less so than chlorinated analogs like profenofos .

- Solubility: Expected low water solubility, similar to profenofos, due to bulky aromatic and alkyl groups .

Properties

Molecular Formula |

C11H15Br2O3PS |

|---|---|

Molecular Weight |

418.08 g/mol |

IUPAC Name |

2,4-dibromo-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C11H15Br2O3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

ULXWTNNUJQZNKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate typically involves the reaction of 2,4-dibromophenol with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction proceeds under controlled conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate additional purification steps to ensure the compound’s purity and effectiveness.

Chemical Reactions Analysis

O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate is primarily used in agricultural research to study its effectiveness as an insecticide. It has been shown to exhibit significant insecticidal activity against various pests, making it a valuable tool in pest management research . Additionally, this compound is used as a research intermediate in the synthesis of other organophosphate compounds .

Mechanism of Action

The primary mechanism of action for O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the pest . This mechanism is similar to other organophosphate insecticides, which target the nervous system of pests.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related organophosphates, focusing on substituents, applications, toxicity, and degradation pathways.

Structural and Physicochemical Properties

Notes:

- Profenofos’s 4-Br and 2-Cl configuration balances insecticidal activity with moderate environmental degradation .

Toxicity and Environmental Impact

Notes:

- Brominated metabolites (e.g., 4-bromo-2-chlorophenol) are associated with organoleptic taints in crops .

- Profenofos’s moderate toxicity contrasts with chlorpyrifos’s higher acute risk, highlighting substituent-driven safety profiles.

Analytical Detection and Regulatory Status

- Profenofos: Detected via GC-MS (characteristic ions: m/z 339, 314) and NMR . Classified as WHO Toxicity Class II; restricted in the U.S. but permitted in Brazil .

- Target Compound: Likely requires similar GC-MS/NMR methods but distinct retention times/spectral signatures. Regulatory status unknown but may face scrutiny due to bromine content.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.